5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid
Description
This compound features a biphenyl core with a 2'-methyl group, a carboxylic acid at position 2, and a Boc-protected aminomethyl group at position 4. The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions during synthesis. Its structure is pivotal in medicinal chemistry, where biphenyl scaffolds are common in drug candidates targeting enzymes or receptors. The methyl group enhances lipophilicity, while the carboxylic acid provides a site for salt formation or further derivatization .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-7-5-6-8-15(13)17-11-14(9-10-16(17)18(22)23)12-21-19(24)25-20(2,3)4/h5-11H,12H2,1-4H3,(H,21,24)(H,22,23) |
InChI Key |
HMIXTAJJTMWWCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid
A well-documented method for synthesizing this compound involves the asymmetric reduction of an α,β-unsaturated acid precursor, specifically (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid. The process is catalyzed by a chiral nickel complex under mild conditions:
- Catalyst system: Nickel(II) acetate tetrahydrate combined with (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (a chiral ligand).
- Reducing agent: Ammonium formate.
- Solvent: Ethanol.
- Reaction conditions: Stirring at 55°C for 8 hours under air atmosphere.
After completion, ethanol is removed under reduced pressure. The residue is treated with diatomaceous earth and isopropyl acetate, stirred, filtered, and the filtrate is refluxed. The product is crystallized by slow addition of n-heptane and controlled cooling to precipitate the desired compound as a white solid.
- Yield: Approximately 91.9%.
- Product: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, which is structurally equivalent to the target compound.
This method is notable for its high enantioselectivity and yield, making it suitable for preparative scale synthesis.
Protection and Functionalization Strategies
The tert-butoxycarbonyl (Boc) protecting group on the amino methyl substituent is introduced to prevent side reactions during the synthesis. Commonly, the Boc group is installed via reaction of the free amine with di-tert-butyl dicarbonate under mild basic conditions, though in this case, the Boc group is already present in the precursor.
The carboxylic acid functionality is preserved throughout the synthetic steps, often requiring careful selection of reaction conditions to avoid esterification or lactamization side reactions.
Solvent and Catalyst Considerations
Alternative Synthetic Routes and Related Processes
While direct literature on this exact compound is limited, related biphenyl carboxylic acids with amino substituents have been synthesized using similar asymmetric catalytic hydrogenation or reduction methods. For example, processes involving potassium tert-butoxide as a base in polar aprotic solvents have been used for related biphenyl derivatives to form potassium salts or to induce cyclization steps.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Asymmetric reduction | Nickel(II) acetate tetrahydrate, (R,R)-chiral ligand, ammonium formate | Ethanol | 55°C | 8 hours | 91.9 | High enantioselectivity, mild conditions |
| Post-reaction processing | Distillation, diatomaceous earth, isopropyl acetate, n-heptane | Isopropyl acetate, n-heptane | Reflux, then cooling | ~3 hours | Crystallization yield | Controlled cooling to precipitate product |
3 Research Findings and Analysis
- The asymmetric reduction approach using chiral nickel catalysts is well-established for producing enantiomerically enriched amino acid derivatives.
- The use of ammonium formate as a hydrogen source is advantageous due to its mildness and ease of handling.
- The Boc protecting group provides stability to the amino functionality during reduction and purification.
- The crystallization method using mixed solvents (isopropyl acetate and n-heptane) allows for efficient isolation of high-purity product.
- The stereochemistry obtained is consistent with the (2R,4S) configuration, which is important for biological activity in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. They may serve as inhibitors or activators of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Biphenyl Core
- Electronic Effects : Chloro-substituted analogs (e.g., 5-Chloro-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid, CAS 1261993-03-6) exhibit increased carboxylic acid acidity due to electron-withdrawing effects, altering solubility and reactivity compared to the methyl-substituted target .
- Steric and Conformational Impact : Atropisomeric analogs (e.g., dibenzyl derivatives in ) demonstrate that substituent positions influence rotational barriers and enantiomeric purity (up to 99% ee) .
Functional Group Modifications
- Boc Deprotection: Compounds like 2-(2’-(((Tert-butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-yl)acetic acid (CAS 158066-12-7) undergo Boc removal under acidic conditions (e.g., TFA), a common step in drug synthesis .
Stereochemical and Chain-Length Variations
Biological Activity
5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid, also known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a significant pharmaceutical intermediate primarily used in the synthesis of Sacubitril. Sacubitril is a neprilysin inhibitor utilized in the treatment of heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H29NO4
- Molecular Weight : 383.48 g/mol
- Melting Point : 145-147°C
- Boiling Point : Approximately 582.6°C
The biological activity of 5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid is primarily linked to its role as a precursor in the synthesis of Sacubitril. Sacubitril acts by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides, bradykinin, and angiotensin II. This inhibition leads to increased levels of these peptides, resulting in vasodilation and natriuresis, which are beneficial in treating heart failure.
Biological Activity and Pharmacological Effects
Research indicates that compounds structurally related to 5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid exhibit various biological activities:
- Anticancer Activity : In studies involving pancreatic ductal adenocarcinoma (PDAC), certain derivatives demonstrated selective cytotoxic effects against cancer stem cells (CSCs). For instance, compounds with similar structures showed significant apoptosis induction in CD133+ PDAC cells, suggesting potential applications in cancer therapy by targeting CSCs specifically .
- Neprilysin Inhibition : As a precursor for Sacubitril, this compound contributes to the drug's efficacy in reducing cardiovascular mortality and heart failure hospitalizations. The mechanism involves enhancing the levels of beneficial peptides that counteract the effects of neurohormonal activation in heart failure patients .
Case Study 1: Efficacy in Heart Failure
A clinical study indicated that Sacubitril/valsartan significantly reduced the risk of cardiovascular death and hospitalization due to heart failure compared to traditional therapies. The compound's ability to enhance natriuretic peptide levels plays a critical role in this efficacy .
Case Study 2: Cancer Research
In a screening of a chemical library for compounds affecting mESC viability, several compounds related to the biphenyl structure were identified as effective against CSCs. Notably, one compound showed preferential targeting of CSCs over bulk tumor cells, indicating potential for development as an anti-cancer agent .
Data Table: Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
